
Olmutinib hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmutinib hydrochloride is an investigational anti-cancer drug that acts by covalently bonding to a cysteine residue near the kinase domain of the epidermal growth factor receptor (EGFR). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation of EGFR . This compound was developed by Hanmi Pharmaceutical and has been approved in South Korea for second-line treatment of NSCLC .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of olmutinib hydrochloride involves multiple steps, including the formation of an acrylamide moiety. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. The use of advanced technologies and equipment is essential to maintain the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Olmutinib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Olmutinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of acrylamide derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of NSCLC with the T790M mutation of EGFR.
Industry: Employed in the development of new anti-cancer drugs and therapies.
Mecanismo De Acción
Olmutinib hydrochloride exerts its effects by covalently binding to a cysteine residue near the kinase domain of mutant EGFRs. This prevents the phosphorylation of the receptor, inhibiting receptor signaling and attenuating the activation of tumor-promoting pathways . By inhibiting EGFR activation, this compound reduces cell survival and proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor with reversible binding to the EGFR kinase domain.
Afatinib: A second-generation EGFR inhibitor with irreversible binding to the EGFR kinase domain.
Osimertinib: A third-generation EGFR inhibitor similar to olmutinib hydrochloride, with covalent binding to the T790M mutation.
Uniqueness
This compound is unique in its ability to selectively and irreversibly bind to the T790M mutation of EGFR, making it effective in overcoming resistance to first- and second-generation EGFR inhibitors . Its specificity for the T790M mutation allows for targeted therapy with reduced side effects compared to non-selective inhibitors .
Propiedades
Número CAS |
1842366-97-5 |
|---|---|
Fórmula molecular |
C26H28Cl2N6O2S |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrochloride |
InChI |
InChI=1S/C26H26N6O2S.2ClH/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32;;/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30);2*1H |
Clave InChI |
KIHHNWDWKMJZHH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
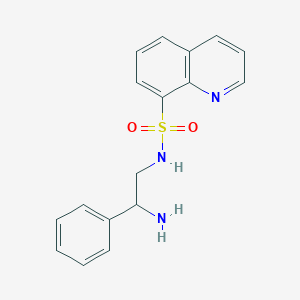
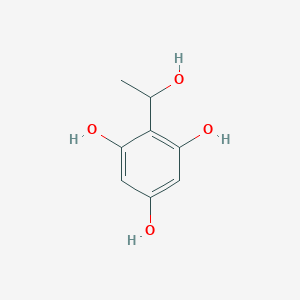
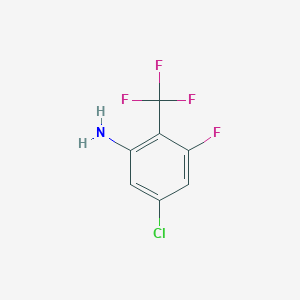

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
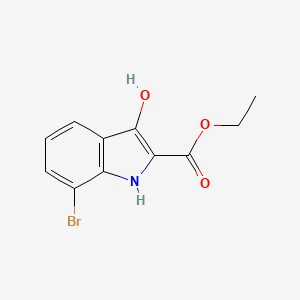
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
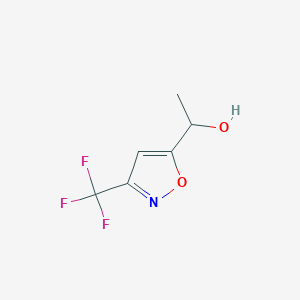



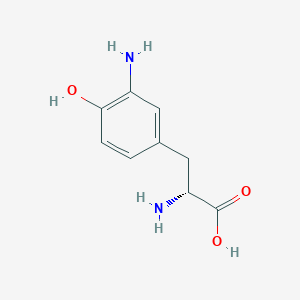
![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
